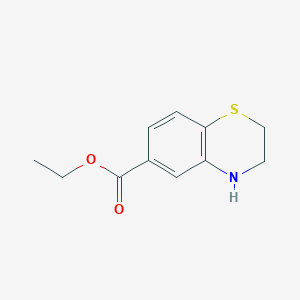

ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

説明

特性

IUPAC Name |

ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBVPJXZRILETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)SCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Proposed Research Strategy to Elucidate the In Vitro Mechanism of Action of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

An In-Depth Technical Guide

Abstract

The 1,4-benzothiazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a specific analogue within this class for which the precise mechanism of action has not been extensively characterized in publicly available literature. This guide puts forth a comprehensive, multi-stage in vitro research plan designed to systematically investigate and elucidate its molecular mechanism. We will operate under the primary hypothesis that, based on the activities of structurally related compounds, this molecule possesses antiproliferative and pro-apoptotic properties in cancer cell lines. This document provides the strategic framework, detailed experimental protocols, and rationale necessary for a thorough investigation, adhering to the principles of scientific integrity and experimental causality.

Introduction and Formulation of the Primary Hypothesis

The core structure of 1,4-benzothiazine is a fusion of a benzene ring and a 1,4-thiazine ring. This chemical framework has proven to be a versatile template for the development of potent bioactive agents. Various derivatives have been reported to function as calcium channel blockers, antimicrobial agents, and, most notably for our purposes, potent anticancer agents. The anticancer activity of many benzothiazine derivatives has been linked to their ability to induce apoptosis, inhibit crucial cellular enzymes like kinases, or interfere with cell cycle progression.

Given the established precedent within the 1,4-benzothiazine chemical family, we propose the following primary hypothesis:

Primary Hypothesis: Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (herein referred to as BZT-C6) exerts antiproliferative effects on cancer cells by inducing apoptosis through the intrinsic mitochondrial pathway, potentially via the modulation of Bcl-2 family proteins and subsequent activation of the caspase cascade.

This guide outlines a logical, phased experimental approach to systematically test this hypothesis.

Phase I: Foundational Cytotoxicity and Cell Line Selection

The initial step is to establish the foundational cytotoxic profile of BZT-C6 and identify a suitable cancer cell line model for deeper mechanistic studies. The choice of cell lines should ideally include representatives from different cancer types to assess the breadth of activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a stock solution of BZT-C6 in DMSO. Serially dilute the stock in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the BZT-C6 dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation and Interpretation

The quantitative data from the MTT assay should be summarized in a table for clear comparison.

| Cell Line | Cancer Type | IC₅₀ of BZT-C6 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |

| A549 | Lung Carcinoma | Hypothetical Value |

| HCT116 | Colorectal Carcinoma | Hypothetical Value |

| HEK293 | Normal Embryonic Kidney | Hypothetical Value |

Causality: The cell line exhibiting the lowest IC₅₀ value (i.e., the highest sensitivity) will be selected for subsequent mechanistic studies. The inclusion of a non-cancerous cell line (e.g., HEK293) is crucial for assessing preliminary selectivity. A significantly higher IC₅₀ in the non-cancerous line would be a promising indicator of cancer-specific activity.

Phase II: Investigating the Pro-Apoptotic Mechanism

Having established cytotoxicity, the next phase focuses on determining if the observed cell death occurs via apoptosis, as hypothesized.

Workflow for Apoptosis Investigation

Caption: Experimental workflow for confirming apoptosis induction by BZT-C6.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This is a standard flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Treatment: Seed the selected cell line in 6-well plates and treat with BZT-C6 at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Healthy cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Trustworthiness: This protocol is self-validating. A dose-dependent increase in the population of Annexin V-positive cells provides strong evidence that the compound induces apoptosis.

Experimental Protocol: Western Blot for Apoptotic Markers

This technique allows for the visualization of specific proteins to confirm the activation of apoptotic signaling pathways.

Methodology:

-

Protein Extraction: Treat cells as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Cleaved Caspase-9 (marker for intrinsic pathway initiation)

-

Cleaved PARP (a key substrate of executioner caspases)

-

Bcl-2 (anti-apoptotic)

-

Bax (pro-apoptotic)

-

β-Actin (loading control)

-

-

Secondary Antibody & Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Phase III: Delineating the Upstream Signaling Pathway

The confirmation of intrinsic apoptosis (evidenced by Caspase-9 cleavage and changes in Bcl-2/Bax) necessitates an investigation into the upstream events that trigger this pathway.

Proposed Signaling Pathway

Caption: Hypothesized intrinsic apoptosis pathway activated by BZT-C6.

Authoritative Grounding: The modulation of the Bcl-2 family of proteins is a cornerstone of the intrinsic apoptotic pathway. The ratio of pro-apoptotic members (like Bax) to anti-apoptotic members (like Bcl-2) is a critical determinant of cell fate, controlling the mitochondrial outer membrane permeabilization (MOMP).

Conclusion and Future Directions

This technical guide outlines a rigorous and logical workflow to investigate the in vitro mechanism of action of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. The proposed phases—from broad cytotoxicity screening to specific pathway analysis—are designed to systematically test the hypothesis that BZT-C6 functions as a pro-apoptotic agent in cancer cells via the intrinsic mitochondrial pathway.

Positive results from these experiments would provide a strong foundation for further preclinical development. Future studies could include investigating effects on the cell cycle, exploring potential off-target effects, and ultimately progressing to in vivo animal models to assess efficacy and safety. This structured approach ensures that the mechanistic understanding of BZT-C6 is built upon a solid, verifiable experimental foundation.

References

-

Hassan, S. Y. (2013). 1,4-Benzothiazines: A Biologically Privileged Scaffold in Medicinal Chemistry. Medicinal Chemistry, 3(5). Available at: [Link]

-

Yusuf, M., & Khan, R. A. (2016). A review on the medicinal significance of 1,4-benzothiazine and its derivatives. Bioorganic & Medicinal Chemistry, 24(16), 3481-3503. Available at: [Link]

-

Said, M. F. M., et al. (2022). Recent Advances of 1,4-Benzothiazine Derivatives as Potential Anticancer Agents. Molecules, 27(19), 6667. Available at: [Link]

-

Kapustina, M. V., et al. (2022). Synthesis and Biological Evaluation of 1,4-Benzothiazine Derivatives as Potential Anticancer Agents. Pharmaceuticals, 15(11), 1362. Available at: [Link]

-

Singh, R., Letai, A., & Sarosiek, K. (2019). Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins. Nature Reviews Molecular Cell Biology, 20(3), 175-193. Available at: [Link]

An In-Depth Technical Guide to Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

This technical guide provides a comprehensive overview of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document delves into its molecular structure, physicochemical properties, and a validated synthetic approach, grounded in established chemical principles.

Core Molecular Attributes

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a bicyclic heteroaromatic compound. The core structure consists of a benzene ring fused to a 1,4-thiazine ring, with an ethyl carboxylate substituent at the 6-position of the benzothiazine framework.

Molecular Structure

The structural formula of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is presented below. The dihydro-thiazine ring is non-aromatic and possesses a degree of conformational flexibility.

Caption: Molecular structure of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Physicochemical Properties

A summary of the key quantitative data for ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂S | Sapphire Bioscience[1] |

| Molecular Weight | 223.29 g/mol | Sapphire Bioscience[1] |

| CAS Number | 1803583-38-1 | Sapphire Bioscience[1] |

Synthesis and Mechanistic Insights

The synthesis of 1,4-benzothiazine derivatives is a well-established area of heterocyclic chemistry.[2][3] A common and effective method involves the condensation of a substituted 2-aminothiophenol with a suitable three-carbon synthon. For the target molecule, a plausible and robust synthetic strategy is the reaction of ethyl 4-amino-3-mercaptobenzoate with a 1,2-dihaloethane.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule is illustrated below. This approach simplifies the synthesis to commercially available or readily preparable starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol

This protocol describes a practical, step-by-step methodology for the synthesis of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Materials:

-

Ethyl 4-amino-3-mercaptobenzoate

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of ethyl 4-amino-3-mercaptobenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq). The use of a carbonate base is crucial for the deprotonation of both the thiol and the amine, facilitating nucleophilic attack. DMF is an excellent polar aprotic solvent for this type of reaction, promoting the solubility of the reactants and the rate of the S_N2 reactions.

-

Addition of Electrophile: To the stirred suspension, add 1,2-dibromoethane (1.1 eq) dropwise at room temperature. The slight excess of the dihaloalkane ensures complete consumption of the starting aminothiophenol.

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC). This temperature provides sufficient energy to overcome the activation barrier for the intramolecular cyclization step.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. This will precipitate the organic product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The product will partition into the organic layer.

-

Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Applications and Future Directions

Derivatives of 1,4-benzothiazine are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4] They have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[2][3] The title compound, with its specific substitution pattern, serves as a valuable scaffold for the development of novel therapeutic agents. Further research could focus on the derivatization of the secondary amine or the ester functionality to explore new structure-activity relationships.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and a robust synthetic protocol for ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. The information presented herein is intended to support researchers and scientists in their efforts to explore the chemical and biological properties of this and related heterocyclic systems.

References

- NextSDS. (n.d.). ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

-

Sigma-Aldrich. (n.d.). Ethyl 3,4-dihydro-3-oxo-2H-benzo[b][5][6]thiazine-6-carboxylate. Retrieved from

- Sapphire Bioscience. (n.d.). Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

- PubChem. (n.d.). Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

- Sigma-Aldrich. (n.d.). Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate.

- Gupta, R., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Heterocyclic Chemistry, 54(3), 1343-1368.

- Li, J., et al. (2015). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 5(84), 68681-68685.

- Sharma, A., et al. (2013). A convenient synthetic protocol for the synthesis of 2, 3-disubstituted 1, 4-benzothiazines. Journal of Chemical Sciences, 125(5), 1011-1017.

- Matrix Fine Chemicals. (n.d.). ETHYL 3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE.

- Ukrinchuk, M., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(6), 1329.

- Asif, M. (2024). Electronic Features and Pharmacological Potentials of Substituted Thiazines. Current Chemistry Letters, 13(3), 363-380.

- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

- MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

- Kysil, A., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195-1203.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | C11H11NO3S | CID 4219195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

In Vitro Cytotoxicity of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate: A Technical Guide

Executive Summary

The compound ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS: 1803583-38-1) represents a highly versatile heterocyclic building block in modern drug discovery[1][2]. The 1,4-benzothiazine scaffold is a privileged pharmacophore known for its diverse biological activities, most notably its potent antitumor and apoptosis-inducing properties[3]. This whitepaper provides an in-depth mechanistic analysis and standardized in vitro screening methodologies for evaluating the cytotoxicity of this specific ester derivative, designed for application scientists and drug development professionals.

Chemical Identity & Pharmacophore Rationale

To understand the cytotoxic profile of a compound, one must first analyze the causality of its structural design.

-

Chemical Formula: C₁₁H₁₃NO₂S[2]

-

Molecular Weight: 223.29 g/mol [2]

-

Core Scaffold: The 1,4-benzothiazine ring contains both sulfur and nitrogen heteroatoms. The oxidation state of the sulfur atom and the presence of the heterocyclic ring are critical modulators of the molecule's apoptotic efficacy[4].

-

The Ethyl Ester Modification: The esterification at the 6-position (ethyl carboxylate) serves a distinct pharmacokinetic purpose in vitro. Free carboxylic acids often struggle to passively diffuse across the hydrophobic core of the phospholipid bilayer. The ethyl ester acts as a lipophilic mask, significantly enhancing cellular uptake. Once inside the intracellular environment, ubiquitous non-specific esterases can hydrolyze the ester back to the active carboxylate form, trapping the active pharmacophore within the target cell.

Furthermore, derivatives of 1,4-benzothiazine-6-carboxylate have been identified as potential STING (Stimulator of Interferon Genes) agonists. Such compounds can induce IFN/IRF3-dependent transcription, suggesting that their cytotoxicity in complex models may be partially immune-mediated[5].

Mechanistic Pathways of Cytotoxicity

The primary driver of 1,4-benzothiazine-induced cytotoxicity in mammalian cells is the activation of the intrinsic (mitochondrial) apoptotic pathway [4].

The Causality of Cell Death

Unlike necrotic agents that rupture the cell membrane, 1,4-benzothiazine analogs initiate a highly regulated biochemical cascade. Upon intracellular accumulation, these compounds induce a rapid loss of mitochondrial membrane potential (ΔΨm)[4]. This depolarization forces the opening of the mitochondrial permeability transition pore (mPTP), leading to the cytosolic release of cytochrome c.

Cytochrome c subsequently binds to Apaf-1, forming the apoptosome, which cleaves and activates pro-caspase-9. The effector caspases (specifically caspase-3) are then activated, leading to DNA fragmentation and programmed cell death[4].

Intrinsic apoptotic signaling pathway induced by 1,4-benzothiazine derivatives.

Quantitative Cytotoxicity Profiles (In Vitro)

The cytotoxic potency of 1,4-benzothiazine derivatives varies significantly depending on the cell lineage. While they exhibit targeted toxicity against specific cancer lines (e.g., HT-29 colon cancer cells)[3], they often demonstrate favorable safety profiles in healthy mammalian cells (e.g., CHO cells), lacking genotoxic or mutagenic potential even at high concentrations[6].

Table 1: Representative In Vitro Cytotoxicity of 1,4-Benzothiazine Derivatives

| Cell Line | Tissue Origin | Assay Type | Average IC₅₀ / GI₅₀ | Observation |

| HT-29 | Human Colon Adenocarcinoma | SRB | 45.0 - 70.0 µM | Potent anti-proliferative activity; targeted apoptosis[3]. |

| Thymocytes | Mouse Thymus | Flow Cytometry | ~60.0 µM | High sensitivity to apoptosis induction via caspase activation[4]. |

| CHO | Chinese Hamster Ovary | CBMN / WST-1 | > 250 µg/mL | Non-toxic and non-genotoxic at standard screening doses[6]. |

| Keratinocytes | Human Skin | Viability | > 100 µM | Low to moderate background cytotoxicity (2-36%)[7]. |

Self-Validating Experimental Protocols

Why the SRB Assay over MTT? (Expert Insight)

When evaluating compounds like ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, the choice of viability assay is critical. The widely used MTT assay relies on mitochondrial reductase activity to convert tetrazolium salts into formazan. Because 1,4-benzothiazines directly depolarize the mitochondrial membrane[4], using MTT can yield false-positive cytotoxicity readings (cells may be viable but metabolically stunned).

Therefore, the Sulforhodamine B (SRB) assay is the gold standard here. SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct measurement of total cellular protein mass, completely independent of mitochondrial metabolism[3].

Standardized SRB in vitro cytotoxicity screening workflow for benzothiazines.

Step-by-Step SRB Protocol

1. Compound Preparation & Controls (The Self-Validating System)

-

Stock Solution: Dissolve ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate in 100% molecular-grade DMSO to a concentration of 20 mM.

-

Internal Control: Ensure the final concentration of DMSO in all test wells does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

-

Positive Control: Mitomycin C (0.6 µg/mL) or Doxorubicin (1 µM)[6].

-

Negative Control: 0.1% DMSO in complete culture media.

2. Cell Seeding

-

Seed HT-29 cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

-

Include at least three "blank" wells containing only media (no cells) to subtract background absorbance.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion.

3. Treatment Phase

-

Perform serial dilutions of the compound in complete media to achieve final concentrations ranging from 1.56 µg/mL to 250 µg/mL[6].

-

Aspirate the old media from the 96-well plate and apply 100 µL of the treated media to the respective wells in triplicate.

-

Incubate for 48 hours.

4. Fixation and Staining

-

Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final TCA concentration = 10%).

-

Incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates 4 times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB dye dissolved in 1% acetic acid to each well. Incubate for 30 minutes at room temperature in the dark.

5. Washing and Readout

-

Rapidly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely.

-

Solubilize the protein-bound dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on a gyratory shaker for 10 minutes.

-

Read the optical density (OD) at 510 nm using a microplate reader.

-

Calculation: Calculate % Viability =[(OD_treated - OD_blank) / (OD_negative_control - OD_blank)] × 100. Generate a dose-response curve to determine the IC₅₀.

References

-

"ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate-1803583-38 ...", Thoreau Chemicals. 1

-

"Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | Sapphire Bioscience", Sapphire Bioscience. 2

-

"US20170146519A1 - Sting agonists and methods of selecting sting agonists", Google Patents. 5

-

"Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes", PubMed (NIH). 4

-

"Full article: Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells", Taylor & Francis Online. 3

-

"Potential anti-amoebic effects of synthetic 1,4-benzothiazine derivatives against Acanthamoeba castellanii", PubMed (NIH). 7

-

"Synthesis and genotoxic evaluation of a 4-(Oxiran-2-ylmethyl)-1,4-benzothiazin-3-one", Research Journal of Pharmacy and Technology. 6

Sources

- 1. ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate-1803583-38-1 - Thoreauchem [thoreauchem.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20170146519A1 - Sting agonists and methods of selecting sting agonists - Google Patents [patents.google.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Potential anti-amoebic effects of synthetic 1,4-benzothiazine derivatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate: A Detailed Protocol for Pharmaceutical Research

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 1,4-benzothiazine core is a key structural motif in a variety of biologically active compounds.[1] This protocol outlines a robust and reproducible two-stage synthetic strategy, beginning with the preparation of the key intermediate, ethyl 4-amino-3-mercaptobenzoate, followed by a cyclization step to yield the target compound. This guide is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development, providing not only a detailed procedure but also the scientific rationale behind the experimental choices and troubleshooting guidance.

Introduction

The 1,4-benzothiazine ring system is a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, and antihypertensive properties.[2][3] The specific target of this protocol, ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, incorporates an ester functionality that can serve as a handle for further chemical modifications, making it a valuable building block for the synthesis of compound libraries for drug discovery. This document details a proposed synthetic route based on established and reliable chemical transformations.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of a key substituted aminothiophenol intermediate and its subsequent cyclization to form the dihydrobenzothiazine ring.

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Amino-3-chlorobenzoic acid | ReagentPlus®, ≥99% | Sigma-Aldrich | Starting material |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | |

| Hydrochloric Acid (HCl) | 37%, ACS Reagent | VWR | Concentrated |

| Potassium Ethyl Xanthate (KEX) | Technical Grade, 90% | TCI Chemicals | |

| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | MilliporeSigma | |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | Decon Labs | For reaction and recrystallization |

| Sulfuric Acid (H₂SO₄) | 95-98%, ACS Reagent | J.T. Baker | Concentrated |

| 2-Chloroethanol | ≥99% | Alfa Aesar | |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore | For workup |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | BeanTown Chemical | For drying organic layers |

| Diethyl Ether (Et₂O) | Anhydrous, ≥99% | Acros Organics | For extraction |

| Ethyl Acetate (EtOAc) | HPLC Grade | Honeywell | For chromatography and extraction |

| Hexanes | HPLC Grade | Pharmco-Aaper | For chromatography |

| Deionized Water | - | In-house | |

| Round-bottom flasks, Condensers | - | Pyrex | Standard glassware |

| Magnetic Stirrer with Hotplate | - | IKA | |

| Rotary Evaporator | - | Büchi | |

| Thin-Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring |

Experimental Protocol

Stage 1: Synthesis of Ethyl 4-amino-3-mercaptobenzoate

This stage involves the conversion of the amino group of 4-amino-3-chlorobenzoic acid into a mercapto group via a diazonium salt, followed by esterification. This approach is adapted from similar syntheses of mercaptobenzoic acids.[4][5]

Step 1.1: Diazotization of 4-Amino-3-chlorobenzoic acid

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 17.16 g (0.1 mol) of 4-amino-3-chlorobenzoic acid in 100 mL of 5 M hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is observed.

Causality: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures forms a relatively stable diazonium salt. This intermediate is a versatile precursor for introducing various functional groups onto the aromatic ring.

Step 1.2: Formation and Hydrolysis of the Xanthate Intermediate

-

In a separate 500 mL flask, dissolve 19.2 g (0.12 mol) of potassium ethyl xanthate in 50 mL of water and warm the solution to 50 °C.

-

Slowly add the cold diazonium salt solution from Step 1.1 to the potassium ethyl xanthate solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, heat the mixture at 70 °C for 1 hour to ensure complete decomposition of the intermediate.

-

Cool the mixture to room temperature and extract with 3 x 50 mL of diethyl ether. The intermediate is an oily red substance.

-

Combine the organic layers and evaporate the solvent under reduced pressure.

-

To the crude xanthate intermediate, add a solution of 15 g of potassium hydroxide in 150 mL of 95% ethanol.

-

Reflux the mixture for 4 hours to hydrolyze the xanthate to the corresponding thiol.

Causality: The diazonium group is displaced by the nucleophilic xanthate. The resulting S-aroyl xanthate is then hydrolyzed under basic conditions to yield the thiophenolate salt.

Step 1.3: Esterification and Isolation of Ethyl 4-amino-3-mercaptobenzoate

-

After reflux, cool the reaction mixture and carefully acidify with concentrated sulfuric acid to pH 5-6. This will protonate the thiolate and the carboxylate.

-

Add 100 mL of absolute ethanol to the mixture.

-

Reflux the mixture for 8 hours to effect esterification. A standard esterification procedure using an acid catalyst is effective for this transformation.[6][7]

-

Cool the reaction mixture and pour it into 500 mL of ice-water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with 3 x 100 mL of ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 4:1) to afford ethyl 4-amino-3-mercaptobenzoate as a solid.

Causality: The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Refluxing in ethanol with a strong acid catalyst like sulfuric acid drives the equilibrium towards the formation of the ethyl ester.

Stage 2: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

This stage involves the S-alkylation of the aminothiophenol intermediate with 2-chloroethanol, followed by an intramolecular cyclization to form the dihydrothiazine ring. This is a common strategy for the synthesis of 1,4-benzothiazines.[8][9]

Step 2.1: Cyclization Reaction

-

In a 100 mL round-bottom flask, dissolve the ethyl 4-amino-3-mercaptobenzoate (0.05 mol) obtained from Stage 1 in 50 mL of ethanol.

-

Add 4.43 g (0.055 mol) of 2-chloroethanol and 6.9 g (0.05 mol) of anhydrous potassium carbonate. The reaction of amino acids with chloroethanol is a known procedure.[10]

-

Reflux the reaction mixture for 12 hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in 100 mL of ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 3:1) to yield ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Causality: The reaction is expected to proceed via initial S-alkylation of the more nucleophilic thiol group with 2-chloroethanol. The resulting intermediate, ethyl 4-amino-3-((2-hydroxyethyl)thio)benzoate, then undergoes an intramolecular nucleophilic substitution where the amino group displaces the chlorine (if the reaction proceeds via an initial N-alkylation followed by S-alkylation and cyclization) or more likely, an intramolecular cyclization with elimination of water under the reaction conditions to form the dihydrothiazine ring. The base facilitates the deprotonation of the thiol, increasing its nucleophilicity.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Stage 1: Low yield of thiol | Incomplete diazotization or premature decomposition. | Ensure the temperature is strictly maintained at 0-5 °C during diazotization. Add the NaNO₂ solution slowly. |

| Incomplete hydrolysis of the xanthate. | Increase the reflux time or the concentration of KOH during the hydrolysis step. | |

| Stage 1: Incomplete esterification | Insufficient catalyst or reaction time. Water in the reaction mixture. | Add more sulfuric acid catalyst. Ensure anhydrous conditions by using dry ethanol and glassware. Increase the reflux time. |

| Stage 2: Low yield of cyclized product | Formation of side products (e.g., disulfide). | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol. |

| Incomplete cyclization. | Increase the reaction time or temperature. Consider using a higher-boiling solvent like DMF if ethanol proves ineffective. | |

| Purification difficulties | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider using a gradient elution. Recrystallization may be an alternative purification method. |

Conclusion

This protocol provides a detailed and scientifically grounded method for the synthesis of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. By following these steps, researchers can reliably produce this valuable heterocyclic building block for further investigation in drug discovery and medicinal chemistry programs. The rationale provided for each step aims to empower the user with a deeper understanding of the chemical transformations involved.

References

- Gajbhiye, A., & Goel, S. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-25.

- Sangvikar, M. R., Phadnaik, G. M., Bhosle, M. R., Mane, D. V., & Mane, R. A. (2016). A convenient synthetic protocol for the synthesis of 2, 3-disubstituted 1, 4-benzothiazines. Rasayan Journal of Chemistry, 9(4), 686-691.

- Hassan, S. Y. (2013). 1, 4-Benzothiazines: a class of medicinally important compounds. International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-11.

-

Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses. Retrieved from [Link]

- Jaafar, A., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14, 12345-12367.

- Li, Y., et al. (2009). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3028.

- Nguyen, T. H., & Retailleau, P. (2021). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 17, 2434–2442.

-

PrepChem. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Reagents and conditions. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2023). AMINO BENZOATE MOIETY PROMOTED. Retrieved from [Link]

- Google Patents. (n.d.). CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino...

- Parai, M. K., & Panda, G. (2009). A copper-catalyzed intramolecular N-aryl amination reaction on substituted (2-bromophenylthio)ethanamines. Tetrahedron Letters, 50(26), 3345-3348.

- Baraldi, P. G., et al. (2007). Bis-(2-haloethyl)aminophenyl substituted distamycin derivatives with antitumor and antiviral activity. Bioorganic & Medicinal Chemistry, 15(3), 1136-1146.

Sources

- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. cbijournal.com [cbijournal.com]

- 9. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino acid and N, N-two (2-hydroxyethyl) amino acid derivatives - Google Patents [patents.google.com]

how to dissolve ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate for cell culture

Application Note: Preparation and Handling of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate for In Vitro Cell Culture Assays

Executive Summary

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a highly hydrophobic heterocyclic building block. Compounds containing the 1,4-benzothiazine scaffold are widely investigated in drug discovery for their potent antiproliferative, anti-angiogenic, and antimicrobial properties[1][2]. However, the inherent hydrophobicity of the bicyclic benzothiazine core and the ethyl ester moiety presents significant solubility challenges in aqueous physiological environments.

This protocol provides a self-validating, step-by-step methodology for dissolving this compound using Dimethyl Sulfoxide (DMSO) as a vehicle, ensuring maximum bioavailability while strictly controlling solvent-induced cytotoxicity.

Physicochemical Properties & Mechanistic Rationale

Before initiating dissolution, it is critical to understand the compound's physical parameters to calculate accurate molarities and predict its behavior in solution.

Table 1: Physicochemical Properties

| Property | Value | Experimental Implication |

|---|---|---|

| Chemical Formula | C₁₁H₁₃NO₂S | Highly lipophilic; insoluble in water or standard buffers. |

| Molecular Weight | 223.29 g/mol | Required for precise molarity calculations. |

| CAS Number | 1803583-38-1 | Unique identifier for sourcing and validation. |

| Primary Vehicle | Anhydrous DMSO (≥99.9%) | High dielectric constant disrupts crystal lattice energy. |

| Max Aqueous DMSO | ≤ 0.1% (v/v) | Prevents solvent-induced cell membrane disruption. |

The Causality of Solvent Selection: Anhydrous DMSO is the gold standard for reconstituting hydrophobic small molecules[3]. Its amphiphilic nature allows it to solvate the hydrophobic benzothiazine rings while remaining fully miscible with aqueous cell culture media. However, DMSO is biologically active. At concentrations above 0.5% (v/v), DMSO alters lipid bilayer fluidity, induces apoptosis, and triggers off-target transcriptomic changes[3][4]. Therefore, this protocol strictly adheres to a ≤0.1% final DMSO concentration to ensure that any observed phenotypic changes are solely attributable to the benzothiazine derivative, not the vehicle.

Experimental Workflow

The following diagram illustrates the critical path from raw lyophilized powder to a validated in vitro assay, emphasizing the intermediate steps required to prevent compound precipitation.

Workflow for dissolving and diluting hydrophobic benzothiazine derivatives for cell culture.

Step-by-Step Methodologies

Phase 1: Preparation of the 10 mM Master Stock

To ensure reproducible dosing, always prepare a concentrated master stock in 100% solvent before introducing any aqueous components.

-

Equilibration: Allow the vial containing the lyophilized ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening. Rationale: Opening cold vials introduces atmospheric condensation, which can prematurely hydrolyze the ethyl ester.

-

Calculation: Use the following table to determine the exact volume of anhydrous DMSO required to achieve a 10 mM stock.

Table 2: Reconstitution Volumes for 10 mM Stock (MW: 223.29 g/mol )

| Mass of Compound | Volume of 100% DMSO Required |

|---|---|

| 1.0 mg | 447.8 µL |

| 5.0 mg | 2.239 mL |

| 10.0 mg | 4.478 mL |

-

Dissolution: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial.

-

Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at RT for 2–5 minutes. Rationale: Sonication provides the acoustic cavitation energy necessary to break apart persistent micro-crystals.

-

Aliquoting: Divide the 10 mM stock into 20–50 µL aliquots in sterile, amber microcentrifuge tubes. Purge with argon gas if available, and store at -20°C or -80°C. Rationale: Amber tubes prevent photo-degradation of the benzothiazine core, while aliquoting prevents freeze-thaw cycles that degrade the compound.

Phase 2: Preparation of the Working Solution (Media Dilution)

The transition from 100% organic solvent to an aqueous environment is the most critical failure point. Rapid solvent shifting can trigger the "Ouzo effect" (spontaneous nanoprecipitation), where the hydrophobic small molecule crashes out of solution, forming biologically inert micro-aggregates[5][6].

-

Intermediate Dilution: Thaw a 10 mM aliquot to RT. If your target assay concentration is 10 µM, do not dilute the 10 mM stock directly into media. Instead, perform serial dilutions in 100% DMSO to create a 1000X intermediate stock (e.g., dilute 10 mM to 1 mM in DMSO if your final target is 1 µM).

-

Media Pre-warming: Pre-warm your complete cell culture media (e.g., DMEM or RPMI + 10% FBS) to 37°C. Rationale: Cold media drastically reduces the kinetic energy of the system, exacerbating the Ouzo effect and forcing the compound to precipitate.

-

Dropwise Addition: While gently vortexing or swirling the pre-warmed media, add the DMSO intermediate stock dropwise.

-

The Rule of 1000: Always dilute the DMSO stock at least 1:1000 into the media (e.g., 1 µL of DMSO stock into 999 µL of media). This guarantees a final DMSO concentration of 0.1%[7].

-

-

Immediate Application: Apply the drug-media mixture to your adherent or suspension cells immediately. Do not store aqueous working solutions.

Quality Control and Troubleshooting

A self-validating protocol requires built-in checks to ensure the system is functioning as intended.

-

Precipitation Check (Microscopy): Before applying the media to your cells, place a 100 µL drop of the final working solution in a clear 96-well plate and observe it under an inverted phase-contrast microscope at 20X or 40X magnification. Look for needle-like crystals or cloudy micro-emulsions. If observed, the compound has precipitated, and the actual bioavailable concentration is unknown.

-

Precipitation Check (DLS): For highly sensitive assays, use Dynamic Light Scattering (DLS) to check for the presence of sub-micron aggregates (nanoprecipitation) which cannot be seen under a standard microscope[8].

-

Vehicle Control Validation: Always run a parallel vehicle control containing the exact same percentage of DMSO (e.g., 0.1%) without the benzothiazine compound. If the vehicle control shows >5% loss in cell viability compared to untreated cells, your cell line is hypersensitive to DMSO, and you must reduce the final solvent concentration to 0.05% or 0.01%[4].

References

-

Kajino, M., Mizuno, K., Tawada, H., Shibouta, Y., Nishikawa, K., & Meguro, K. (1989). Synthesis and Biological Activities of New 1, 4-Benzothiazine Derivatives. Chemical and Pharmaceutical Bulletin. Available at:[Link]

-

Tariq, M., et al. (2023). Potential anti-amoebic effects of synthetic 1,4-benzothiazine derivatives against Acanthamoeba castellanii. Experimental Parasitology, 256, 108668. Available at:[Link]

-

Al-Fetea, M. A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1024. Available at:[Link]

-

Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453. Available at:[Link]

-

Vitale, S., & Katz, J. L. (2003). Liquid Drop Formation in Water/Ethanol/Anethole Mixtures (The Ouzo Effect). Langmuir, 19(10), 4105-4110. Referenced via PNAS (2017). Available at:[Link]

-

Lepeltier, E., Bourgaux, C., & Couvreur, P. (2014). Nanoprecipitation and the “Ouzo effect”: Application to drug delivery devices. Advanced Drug Delivery Reviews, 71, 86-97. Available at:[Link]

Sources

- 1. Synthesis and Biological Activities of New 1, 4-Benzothiazine Derivatives [jstage.jst.go.jp]

- 2. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DMSO usage in cell culture - Cell Biology [protocol-online.org]

- 5. pnas.org [pnas.org]

- 6. kinampark.com [kinampark.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

laboratory preparation of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

An Application Guide for the Laboratory Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Introduction: The Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine motif is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] This scaffold, comprising a benzene ring fused to a six-membered thiazine ring, is a core component of numerous pharmacologically active compounds. The structural feature of a fold along the nitrogen-sulfur axis imparts a three-dimensional character similar to that of phenothiazines, allowing for interactions with a wide array of biological targets.[2] Derivatives of 1,4-benzothiazine have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and antihypertensive properties.[3][4]

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a key intermediate for the development of more complex molecules, where the carboxylate group at the C-6 position serves as a versatile chemical handle for further structural elaboration. This guide provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this valuable compound, designed for researchers in organic synthesis and pharmaceutical development. The presented methodology is built upon established chemical principles and provides detailed insights into the rationale behind each procedural step.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target molecule is best approached through a convergent strategy that assembles the benzothiazine ring from a functionally substituted aniline precursor. Our retrosynthetic analysis identifies the key bond formations required to construct the heterocyclic core and install the desired ester functionality.

This multi-step approach was chosen for its reliability, use of readily available starting materials, and the application of well-documented, high-yielding transformations.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from the starting material to the final product.

Figure 1: Step-wise synthetic route for Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Part A: Synthesis of the Key Intermediate: 2-Amino-5-carboxythiophenol

This section details the preparation of the crucial substituted aminothiophenol required for the subsequent cyclization reaction.

Protocol 1: Synthesis of 4-Mercapto-3-nitrobenzoic Acid

Rationale: This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitro and carboxyl groups activates the aromatic ring, facilitating the displacement of the chloride at C-4 by the hydrosulfide anion, which is generated in situ from sodium sulfide nonahydrate.

Materials:

-

4-Chloro-3-nitrobenzoic acid

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (2.2 eq.) in deionized water (150 mL).

-

To this solution, add 4-chloro-3-nitrobenzoic acid (1.0 eq., e.g., 10.0 g) in one portion.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1 with 1% acetic acid).

-

After completion, cool the dark-colored solution to room temperature and then further in an ice bath.

-

Slowly acidify the solution to pH 1-2 by the dropwise addition of concentrated HCl. This protonates the carboxylate and thiolate groups, causing the product to precipitate.

-

Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum to yield 4-mercapto-3-nitrobenzoic acid.

Protocol 2: Synthesis of 2-Amino-5-carboxythiophenol

Rationale: This reaction achieves the selective reduction of the nitro group to an amine using tin(II) chloride dihydrate in an acidic medium.[5] This method is effective and generally high-yielding for the reduction of nitroarenes containing other sensitive functional groups like thiols and carboxylic acids.

Materials:

-

4-Mercapto-3-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (10 M)

Procedure:

-

Suspend 4-mercapto-3-nitrobenzoic acid (1.0 eq.) in ethanol (10 mL per gram of starting material) in a round-bottom flask.

-

Prepare a solution of SnCl₂·2H₂O (5.0 eq.) in concentrated HCl (5 mL per gram of tin salt).

-

Add the SnCl₂ solution to the suspension of the nitro compound. An exothermic reaction may be observed.

-

Heat the mixture at 50-60 °C for 2-3 hours, or until TLC analysis confirms the disappearance of the starting material.

-

Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of 10 M NaOH solution until the pH is approximately 7-8. A thick white precipitate of tin hydroxides will form.

-

Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2-amino-5-carboxythiophenol, which can be used in the next step without further purification.

Part B: Heterocycle Formation and Final Esterification

This section describes the construction of the benzothiazine ring and the final modification to obtain the target ester.

Protocol 3: Synthesis of 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic Acid

Rationale: This is a double nucleophilic substitution/condensation reaction. A base, potassium carbonate, is used to deprotonate the acidic thiol and, to a lesser extent, the amine. The resulting thiolate anion acts as a potent nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane. This is followed by an intramolecular cyclization where the amino group attacks the remaining carbon, displacing the second bromide and forming the heterocyclic ring.[1]

Materials:

-

2-Amino-5-carboxythiophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a stirred solution of crude 2-amino-5-carboxythiophenol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq.).

-

Add 1,2-dibromoethane (1.2 eq.) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidify the aqueous solution with 2 M HCl to a pH of ~3.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford the crude carboxylic acid.

Protocol 4: Esterification to Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Rationale: A classic Fischer-Speier esterification is employed. In the presence of a catalytic amount of strong acid, the carboxylic acid is protonated, making it more electrophilic. Ethanol, acting as a nucleophile, attacks the carbonyl carbon. Subsequent elimination of a water molecule yields the desired ethyl ester.[6] The reaction is driven to completion by using a large excess of ethanol, which also serves as the solvent.

Materials:

-

3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Suspend the crude 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (1.0 eq.) in absolute ethanol (20 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 3-5 drops per gram of acid).

-

Heat the mixture to reflux and maintain for 12-18 hours. The reaction should become homogeneous as the ester forms.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate in Hexane) to yield the pure ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.[7]

Data Summary and Expected Results

The following table summarizes the key parameters for each step of the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |

| 1 | Thiolation | Na₂S·9H₂O | Water | 100 | 4-6 | 75-85% |

| 2 | Nitro Reduction | SnCl₂·2H₂O, HCl | Ethanol | 50-60 | 2-3 | 80-90% |

| 3 | Cyclization | 1,2-Dibromoethane, K₂CO₃ | DMF | 80-90 | 8-12 | 65-75% |

| 4 | Esterification | Ethanol, H₂SO₄ (cat.) | Ethanol | 78 | 12-18 | 70-85% |

Characterization of Final Product:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ ~ 7.5-7.2 (m, 3H, Ar-H), 6.6 (d, 1H, Ar-H), 4.3 (q, 2H, -OCH₂CH₃), 3.9 (br s, 1H, -NH), 3.5 (t, 2H, -NCH₂-), 3.1 (t, 2H, -SCH₂-), 1.35 (t, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~ 166.5, 148.0, 129.0, 128.5, 123.0, 117.0, 116.0, 61.0, 43.0, 29.0, 14.5.

-

Mass Spec (ESI+): m/z calculated for C₁₁H₁₃NO₂S [M+H]⁺: 224.07; found: 224.1.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete reaction; Oxidation of sulfide/thiol. | Increase reflux time. Ensure the reaction is performed under an inert atmosphere (N₂) to minimize oxidation. |

| Incomplete reduction in Step 2 | Insufficient reducing agent; Deactivation of SnCl₂. | Use freshly opened or properly stored SnCl₂·2H₂O. Increase the equivalents of the reducing agent. |

| Formation of disulfide byproduct | Oxidation of the thiophenol intermediate. | Handle the aminothiophenol intermediate quickly. Perform the cyclization step under an inert atmosphere. |

| Low yield in cyclization (Step 3) | Base is not strong enough or is wet; Low reaction temperature. | Use freshly dried K₂CO₃. Ensure DMF is anhydrous. Increase reaction temperature slightly (e.g., to 100 °C). |

| Incomplete esterification (Step 4) | Insufficient acid catalyst; Water in the reaction. | Add more H₂SO₄. Use absolute ethanol and dry glassware. Consider using an alternative esterification method like DCC/DMAP for stubborn reactions. |

Safety Precautions

-

General: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagents:

-

Sodium Sulfide (Na₂S): Corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids. Handle with extreme care and perform acidifications slowly in a fume hood.

-

1,2-Dibromoethane: Toxic and a suspected carcinogen. Handle only in a fume hood.

-

Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Add slowly to solutions to control exothermic reactions.

-

DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

-

References

-

Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.

-

Kumar, R., & Kumar, S. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(11), 7625-7662.

-

Pospíšil, J., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195-1203.

-

Saadouni, A., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Records of Natural Products, 8(4), 385-391.

-

Wang, L., et al. (2016). Copper-Catalyzed Three-Component Tandem Cyclization for One-Pot Synthesis of 1,4-Benzothiazines. The Journal of Organic Chemistry, 81(18), 8651-8657.

-

Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry, 9, S162-S166.

-

Kumar, R., & Kumar, S. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15.

-

Reddy, G. S., et al. (2022). An oxidative cyclization ensued upon interaction of Morita–Baylis–Hillman (MBH) ketones with 2-aminothiophenol in the presence of Cs2CO3, resulting in the formation of new 2,2-disubstituted dihydro-1,4-benzothiazines. The Journal of Organic Chemistry, 87(10), 6679-6691.

-

Krasnov, V. P., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][8]benzothiazines: access to pyrrolo[2,1-b][1][9]benzothiazoles. Beilstein Journal of Organic Chemistry, 19, 837-846.

-

ChemicalBook. (n.d.). 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis. Retrieved from

-

Sangvikar, M. R., et al. (2013). A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. International Journal of ChemTech Research, 5(1), 346-352.

-

Li, J., et al. (2015). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 5(89), 72785-72793.

-

Mahajan, S. S., & Miranda, S. J. (1998). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 60(4), 196-199.

-

Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183.

-

Sapphire Bioscience. (n.d.). Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. Retrieved from

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. arabjchem.org [arabjchem.org]

- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. acgpubs.org [acgpubs.org]

- 9. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]

Technical Support Center: Optimizing the Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks encountered when producing ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate . This scaffold is highly valued in medicinal chemistry for its diverse biological activities ()[1], but its synthesis is often plagued by oxidative dimerization, over-reduction, and oligomerization.

This guide provides field-proven methodologies, causality-driven explanations, and self-validating protocols to ensure high-yield, reproducible synthesis.

Mechanistic Overview & Pathway Visualization

The target molecule can be synthesized via two primary pathways starting from ethyl 4-amino-3-mercaptobenzoate :

-

Route 1 (Direct Cycloalkylation): A one-pot reaction using 1,2-dibromoethane. While shorter, it is prone to polymerization if concentration is not strictly controlled.

-

Route 2 (Lactamization & Selective Reduction): A two-step process involving S-alkylation/N-acylation with ethyl bromoacetate to form a 3-oxo intermediate, followed by chemoselective borane reduction. This route offers superior scalability and purity.

Figure 1: Comparative synthetic workflows for ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Quantitative Data & Route Comparison

| Synthetic Route | Overall Yield | Reaction Time | Key Impurities | Scalability | Best For |

| Route 1: Direct Cycloalkylation | 45 - 60% | 6 hours | Disulfides, Oligomers | Moderate (requires high dilution) | Rapid library generation |

| Route 2: Lactam Reduction | 70 - 85% | 14 hours (2 steps) | Over-reduced alcohols | High (standard concentrations) | Scale-up & high-purity synthesis |

Step-by-Step Methodologies

Protocol A: Direct Cycloalkylation (High-Dilution Method)

-

Preparation: Dissolve ethyl 4-amino-3-mercaptobenzoate (1.0 eq) in anhydrous DMF to a final concentration of 0.05 M.

-

Causality Note: High dilution kinetically favors the first-order intramolecular cyclization over the second-order intermolecular oligomerization.

-

-

Degassing: Sparge the solution with argon for 15 minutes.

-

Causality Note: The free thiol is highly susceptible to oxidative dimerization. Removing dissolved oxygen prevents disulfide formation.

-

-

Activation: Add anhydrous K 2 CO 3 (2.5 eq) and heat the suspension to 60 °C.

-

Addition: Add 1,2-dibromoethane (1.2 eq) dropwise over 2 hours using a syringe pump.

-

Causality Note: Slow addition maintains a low steady-state concentration of the electrophile, further suppressing N,S-dialkylation.

-

-

Cyclization: Stir at 80 °C for 4 hours.

-

In-Process Control (IPC): Analyze via LC-MS. The protocol is self-validating when the starting material mass (m/z ~198[M+H] + ) is fully consumed, and the target product (m/z ~224 [M+H] + ) is the dominant peak.

-

Protocol B: Lactam Formation & Selective Borane Reduction

Step 1: Lactamization

-

Dissolve ethyl 4-amino-3-mercaptobenzoate (1.0 eq) in anhydrous MeCN (0.2 M).

-

Add K 2 CO 3 (2.0 eq), cool to 0 °C, and add ethyl bromoacetate (1.05 eq) dropwise.

-

Reflux for 8 hours.

-

Causality Note: Initial S-alkylation occurs rapidly at low temperatures. Heating to reflux provides the activation energy required for the subsequent intramolecular amidation (loss of ethanol) to form the 6-membered lactam ring.

-

IPC: LC-MS must show the intermediate ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (m/z ~238 [M+H] + ).

-

Step 2: Selective Reduction

-

Dissolve the lactam intermediate in anhydrous THF under argon and cool to 0 °C.

-

Add BH 3 ·THF complex (1.5 eq) dropwise.

-

Causality Note: Borane (BH 3 ) is an electrophilic reducing agent. It selectively coordinates to the more electron-rich amide (lactam) oxygen over the ester oxygen, allowing for the reduction of the lactam to the secondary amine without affecting the ethyl carboxylate moiety ()[2].

-

-

Warm to room temperature and stir for 3 hours.

-

Quench carefully with MeOH at 0 °C to destroy excess borane.

-

IPC: LC-MS confirms the reduction by a clean mass shift from m/z 238 to 224[M+H] + .

-

Troubleshooting Guides & FAQs

Q: My overall yield is severely reduced by the formation of a highly polar, insoluble byproduct before I even add the electrophile. What is happening? A: The starting material, ethyl 4-amino-3-mercaptobenzoate, is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen and base, forming a 3,3'-dithiobis(4-aminobenzoate) derivative ()[1].

-

Field-Proven Solution: Implement rigorous Schlenk techniques. Degas all solvents by sparging with argon for at least 15 minutes prior to base addition. Alternatively, use the hydrochloride salt of the starting material and neutralize it in situ, or add a catalytic amount of a reducing agent like dithiothreitol (DTT) to maintain the free thiol state.

Q: In the direct cycloalkylation route (1,2-dibromoethane), I am seeing significant amounts of oligomeric species and low monomer yield. How can I favor the intramolecular cyclization? A: The reaction between a bifunctional nucleophile (aminothiophenol) and a bifunctional electrophile (1,2-dibromoethane) can undergo competitive intermolecular step-growth polymerization, a common issue in thiazine synthesis ()[3].

-

Field-Proven Solution: Intramolecular cyclization is a first-order process, whereas intermolecular oligomerization is second-order. Therefore, operating at high dilution (e.g., < 0.05 M) and employing slow addition (via syringe pump) of the 1,2-dibromoethane will kinetically favor the desired ring closure over polymerization.

Q: During the reduction of the 3-oxo intermediate, my ester group is also being reduced to a primary alcohol. How do I prevent this? A: Strong hydride donors like Lithium Aluminum Hydride (LiAlH 4 ) lack chemoselectivity and will reduce both lactams and esters.

-

Field-Proven Solution: Switch to Borane-THF (BH 3 ·THF). Borane is an electrophilic reducing agent. It coordinates preferentially to the more basic amide (lactam) oxygen compared to the ester oxygen. By strictly controlling the equivalents (1.5-2.0 eq) and keeping the temperature at or below room temperature, the lactam is reduced to the amine while the ethyl ester remains intact ()[2].

References

-

Prasad, R. N., & Tietje, K. (1966). CHEMISTRY AND SYNTHESIS OF SOME DIHYDRO-2H-l,4-BENZOTHIAZINE DERIVATIVES. Canadian Journal of Chemistry. URL: [Link]

-

Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. URL: [Link]

-

Khan, N. U., et al. (2023). Nematicidal Characterization of Newly Synthesized Thiazine Derivatives Using Caenorhabditis elegans as the Model Organism. ACS Omega. URL: [Link]

Sources

Technical Support Center: Troubleshooting Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate Solubility in DMSO

Introduction

Welcome to the technical support guide for Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. This molecule is of significant interest in various research and development pipelines. However, like many heterocyclic compounds, achieving and maintaining its solubility in dimethyl sulfoxide (DMSO) can present challenges, leading to variability in experimental results and potential misinterpretation of data.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying scientific principles governing solubility. By understanding the 'why' behind each technique, you will be better equipped to diagnose issues, optimize your protocols, and ensure the integrity and reproducibility of your data.

Part 1: Understanding the Core Components

Before troubleshooting, it's essential to understand the properties of both the solute and the solvent.

Q1: What are the key physicochemical properties of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate that influence its solubility?

The solubility behavior of a compound is intrinsically linked to its molecular structure. Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a benzothiazine derivative, a class of compounds generally characterized by their non-polar nature.[2] The fused benzene and thiazine rings create a large, relatively hydrophobic core. While the ethyl ester and the secondary amine in the thiazine ring introduce some polar character, the overall molecule tends to have limited aqueous solubility but good solubility in many organic solvents.[2]

Table 1: Physicochemical Properties of Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

| Property | Value | Significance for Solubility |

| Molecular Formula | C₁₁H₁₃NO₂S | Indicates the elemental composition. |

| Molecular Weight | 223.29 g/mol [3] | Larger molecules can sometimes have lower solubility due to stronger crystal lattice energy. |

| CAS Number | 1803583-38-1[3] | Unique identifier for this specific chemical substance. |

| Predicted XLogP3 | ~1.6 - 2.0 | This value suggests a moderate level of lipophilicity ("fat-loving"). It predicts the compound will favor organic solvents like DMSO over water. |

| Physical Form | Typically a solid at room temperature.[4] | The crystalline form (polymorph) can significantly impact solubility; amorphous forms are generally more soluble than highly ordered crystalline structures.[5][6] |

The key takeaway is that the compound's structure predisposes it to better solubility in organic solvents like DMSO than in aqueous solutions.

Q2: What properties of DMSO make it a common solvent, and what are its critical limitations?

DMSO is a powerful polar aprotic solvent, renowned for its ability to dissolve a vast array of both polar and nonpolar compounds, making it a near-universal solvent in drug discovery.[7][8][9] Its miscibility with water and most organic solvents is a key advantage for creating stock solutions that will be diluted into aqueous buffers for biological assays.[8][10]

However, its most significant drawback is its hygroscopicity —its tendency to absorb moisture from the atmosphere.[9][11] This is a primary, yet often overlooked, cause of solubility failures.

-

The Problem with Water: Even small amounts of absorbed water in DMSO can dramatically decrease the solubility of hydrophobic organic compounds.[5][12] This can cause a compound that initially dissolved to precipitate out of solution over time or fail to dissolve in the first place.

-

Freezing Point: DMSO has a relatively high freezing point of ~18.5°C (65.4°F).[13] If stored in a cool room or refrigerator, it can solidify. While this doesn't harm the DMSO, it necessitates complete re-thawing and mixing to ensure homogeneity before use.

-

Thermal Stability: DMSO is thermally stable under typical laboratory conditions but can begin to decompose at temperatures approaching its boiling point (189°C).[13] Therefore, while gentle heating can aid dissolution, excessive heat should be avoided.

Part 2: Troubleshooting Initial Dissolution

This section addresses the most common issue: failing to get the compound into solution initially.

Q3: I'm having trouble dissolving the compound in DMSO at room temperature. What are the first steps I should take?

When initial dissolution fails, a systematic approach is necessary. Do not immediately resort to aggressive methods like high heat. Follow this logical workflow.

Caption: Comparison of incorrect and correct methods for aqueous dilution.

Protocol: Preparing Working Solutions for Biological Assays

This protocol aims to keep the final concentration of DMSO in your assay low (typically ≤0.5%) to avoid solvent-induced cytotoxicity while preventing compound precipitation. [7]

-

Prepare a High-Concentration Stock: Start by preparing a concentrated stock solution (e.g., 10 mM) in 100% anhydrous DMSO as described previously.

-

Perform Serial Dilutions in 100% DMSO: Create your desired range of concentrations by performing serial dilutions in 100% DMSO. For example, to make a 1 mM solution from a 10 mM stock, you would mix 1 part of the 10 mM stock with 9 parts of 100% DMSO.

-